

# The History and Development of Profenofos: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Profenofos**, or O-(4-bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate, is a broad-spectrum organophosphate insecticide and acaricide with a significant history in agricultural pest management. First registered in 1982 in the United States, it was developed to control a wide array of chewing and sucking insects, particularly Lepidoptera and mites, in crops like cotton, maize, and vegetables.[1][2] Its efficacy stems from its non-systemic contact and stomach action, primarily through the inhibition of the enzyme acetylcholinesterase (AChE).[2] This guide provides a comprehensive technical overview of the history, chemical synthesis, mode of action, toxicological profile, environmental fate, and mechanisms of resistance associated with **profenofos**. It is intended to serve as a detailed resource for professionals in research and development.

# **History and Development**

**Profenofos** was first developed by Novartis Crop Protection (now Syngenta) in 1975. It was subsequently registered for the first time in the United States in 1982 for use exclusively on cotton, primarily to combat lepidopteran pests.[1] Marketed under trade names like Curacron® and Selecron®, **profenofos** provided farmers with a tool against pests that may have developed resistance to other classes of insecticides.[3] As of 2015, its use has not been approved in the European Union.[1]



## **Chemical Synthesis and Properties**

**Profenofos** is a pale yellow to amber liquid characterized by a distinct garlic-like odor.[1] It is a chiral molecule, and while used as a racemate, the S(-) isomer is a more potent acetylcholinesterase inhibitor.[1][4]

#### **Chemical Properties:**

Property	Value		
IUPAC Name	O-(4-Bromo-2-chlorophenyl) O-ethyl S-propyl phosphorothioate		
CAS Number	41198-08-7		
Molecular Formula	C11H15BrClO3PS		
Molar Mass	373.63 g/mol		
Density	1.455 g/cm³ (at 20°C)[3]		
Vapor Pressure	1.24 x 10 <sup>-4</sup> Pa (at 25°C)[5]		
Water Solubility	28 mg/L (at 25°C)[6]		
Log Kow	4.44[6]		

# **Synthesis Routes**

Several methods for the chemical synthesis of **profenofos** have been developed.

Route 1: Phosphorus Oxychloride Pathway A common synthesis route involves the reaction of phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate. The resulting intermediate is then treated with 4-bromo-2-chlorophenol to yield **profenofos**.[1]

Route 2: Quaternary Salt Pathway This industrial-scale route is considered simpler and avoids the handling of highly obnoxious materials like ethyl mercaptan.[7] It involves the reaction of 2-chloro-4-bromophenol with potassium hydroxide to form a potassium salt. This salt then reacts with O,O-diethyl thiophosphoryl chloride in the presence of a phase transfer catalyst to generate an intermediate, which is further processed to yield **profenofos**.[8]

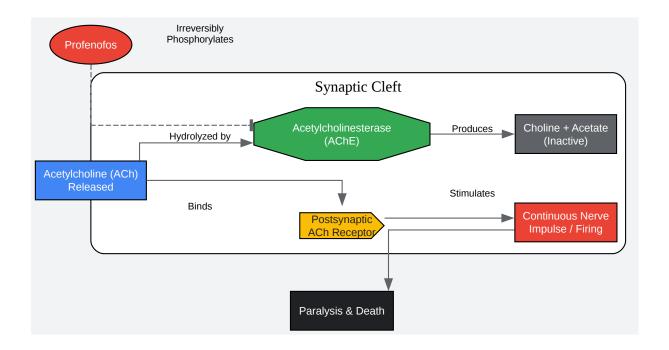


Route 3: High-Purity Synthesis A method to produce high-purity **profenofos** involves several steps starting with the bromination of O-chlorophenol. The product, 2-chloro-4-bromophenol, undergoes multiple recrystallizations to remove by-products. This purified intermediate then reacts with O,O-diethyl thiophosphoryl chloride. Subsequent steps involve dealkylation with trimethylamine to form an amine salt intermediate, followed by a reaction with bromopropane to form the final **profenofos** product.[9]

## **Mechanism of Action**

Like other organophosphate insecticides, **profenofos** acts by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[1]

Signaling Pathway of Acetylcholinesterase Inhibition



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Caption: **Profenofos** irreversibly inhibits AChE, leading to acetylcholine accumulation and neurotoxicity.

Detailed Mechanism:



- Normal Nerve Transmission: In a healthy synapse, acetylcholine (ACh), a neurotransmitter, is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating a nerve impulse.
- Role of AChE: To terminate the signal, the enzyme acetylcholinesterase (AChE) rapidly hydrolyzes ACh into inactive choline and acetate.
- Inhibition by Profenofos: Profenofos phosphorylates the serine hydroxyl group at the active site of AChE. This phosphorylated enzyme is highly stable and does not readily dephosphorylate, leading to rapid aging and irreversible inactivation of the enzyme.[4][10]
- Toxic Effect: The inactivation of AChE leads to an accumulation of ACh in the synaptic cleft. This results in continuous stimulation of nerve receptors, causing uncontrolled nerve firing, tremors, paralysis, and ultimately, the death of the insect.[1]

# **Toxicology**

**Profenofos** is classified as a moderately hazardous (Toxicity Class II) pesticide by the World Health Organization (WHO).[11] The primary effect observed in acute, short-term, and long-term toxicity studies is the inhibition of acetylcholinesterase activity.[4]

**Acute Toxicity Data** 

Species	Route	Value	Units	Reference(s)
Rat	Oral (LD50)	358 - 1178	mg/kg bw	[4][12]
Rat	Dermal (LD₅o)	>2000	mg/kg bw	[4]
Rat	Inhalation (LC50, 4h)	>2.57	mg/L air	[6]
Rabbit	Oral (LD50)	700	mg/kg bw	[4]
Rabbit	Dermal (LD₅o)	131 - 2560	mg/kg bw	[4]
Mouse	Oral (LD50)	298	mg/kg bw	[4]

## **Ecotoxicology Data**



Organism	Test	Value	Units	Reference(s)
Bobwhite Quail	LC50 (8-day)	70 - 200	ppm	[13]
Rainbow Trout	LC50 (96h)	0.08	mg/L	[13]
Daphnia magna	EC50 (48h)	1.06	μg/L	[13]
Honeybee	LD <sub>50</sub> (48h contact)	0.102	μ g/bee	[13]
Earthworm	LC <sub>50</sub> (14-day)	372	mg/kg	[13]

## **Experimental Protocols**

Detailed protocols for regulatory toxicological studies are often proprietary. However, based on published literature, methodologies can be outlined.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay This assay determines the concentration of **profenofos** required to inhibit 50% of AChE activity (IC<sub>50</sub>).

- Preparation: A range of profenofos stock solutions are prepared in ethanol and diluted in a sodium phosphate buffer (pH 7.4).[11]
- Incubation: 5  $\mu$ L of the **profenofos** working solutions are added to wells of a 96-well plate containing 44  $\mu$ L of buffer.[11]
- Reaction Initiation: 1 μL of a solution containing human recombinant AChE (or rat red blood cell AChE) is added to each well. The plate is incubated for 15 minutes at 37°C.[11]
- Detection: The reaction is stopped by adding 150 μL of a mixture containing 5,5-dithiobis (2-nitrobenzoic acid) (DTNB) and the substrate, acetylthiocholine (ATC).[11]
- Measurement: As AChE hydrolyzes ATC to thiocholine, the thiocholine reacts with DTNB to produce a yellow-colored anion, which is measured spectrophotometrically at 405 nm. The degree of color formation is inversely proportional to the AChE inhibition.[14]
- Analysis: Absorbance data is used to calculate the percentage of AChE inhibition at each
   profenofos concentration, and an IC<sub>50</sub> value is derived from the resulting concentration-



response curve.[11]

Protocol: Acute Oral Toxicity Study (General OECD 423 Guideline) This protocol outlines the general procedure for determining the acute oral LD<sub>50</sub> in rats.

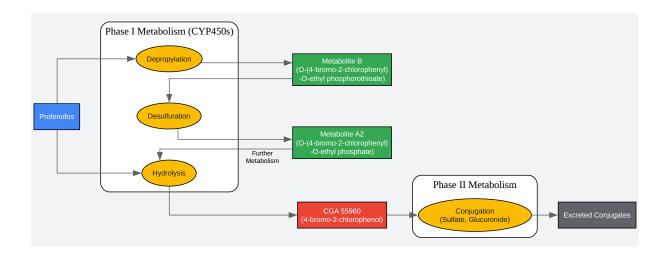
- Animals: Young adult, healthy, non-pregnant female rats from a standard laboratory strain are used. Animals are acclimated for at least 5 days before dosing.
- Housing: Animals are housed in cages with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle.
- Dosing: Following a brief fasting period, animals are weighed and the test substance is administered orally via gavage. A starting dose is chosen from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).
- Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and cholinergic symptoms like tremors and salivation) and changes in body weight. Observations are made frequently on the day of dosing and at least daily thereafter for 14 days.[12]
- Endpoint: The LD<sub>50</sub> is estimated based on the observed mortality at different dose levels. A necropsy of all animals is performed at the end of the study.

# Metabolism and Environmental Fate Metabolism in Animals

In rats, orally administered **profenofos** is rapidly absorbed and almost completely eliminated within days, primarily through urine (80-96%).[12][15] The metabolism does not involve the intact parent compound being excreted in fresh urine. The primary metabolic pathway involves stepwise dealkylation and hydrolysis, followed by conjugation.[15]

Metabolic Pathway in Mammals





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Caption: **Profenofos** undergoes Phase I and Phase II metabolism before excretion.

Protocol: In Vitro Metabolism Study using Human Liver Microsomes

- Incubation Mixture: Pooled human liver microsomes (0.1 mg protein/mL) are incubated with a range of profenofos concentrations (e.g., 0.1 to 80 μM).[16]
- Reaction Initiation: The metabolic reaction is initiated by adding 1 mM NADPH.[16]
- Incubation: The mixture is incubated for a predetermined time (e.g., 2 minutes) that is within the linear range of metabolite formation.[16]
- Quenching: The reaction is stopped by adding a strong acid, such as 12 N HCl.[16]
- Analysis: The formation of the primary metabolite, 4-bromo-2-chlorophenol (BCP), is
  quantified using analytical methods like gas chromatography-mass spectrometry (GC-MS) or
  liquid chromatography-mass spectrometry (LC-MS).



Kinetics: The rate of BCP formation at various substrate concentrations is plotted to derive
 Michaelis-Menten kinetic parameters (K<sub>m</sub> and V<sub>max</sub>).[16]

### **Environmental Fate**

**Profenofos** is relatively unstable under alkaline conditions, with a hydrolysis half-life ( $DT_{50}$ ) of just 5.7 hours at pH 9, compared to 93 days at pH 5.[6][13]

**Environmental Degradation Data** 

Medium	Parameter	Value	Units	Reference(s)
Water	Hydrolysis DT₅o (pH 5)	93	Days	[2][6]
Water	Hydrolysis DT₅o (pH 7)	14.6	Days	[2][6]
Water	Hydrolysis DT₅o (pH 9)	5.7	Hours	[2][6]
Soil	Aerobic Metabolism DT50	~1	Week	[6]

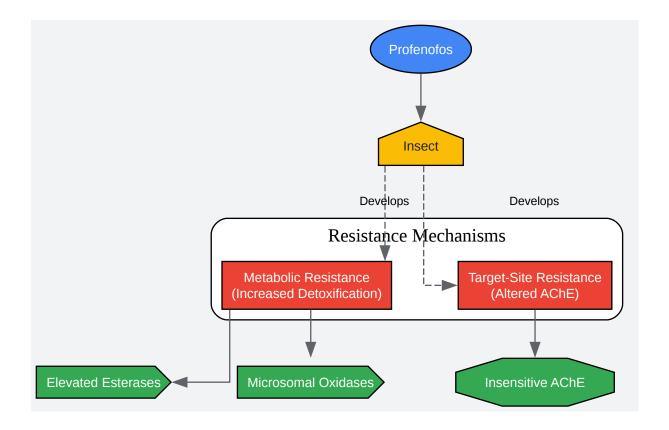
In soil, **profenofos** degrades rapidly under aerobic conditions. Studies show that after 28-30 days, only a small fraction (<0.1–1.6%) of the parent compound remains.[17] The primary degradation pathway is hydrolysis to form 4-bromo-2-chlorophenol (metabolite CGA 55960), which is then further degraded.[17][18]

## **Insecticide Resistance**

The repeated use of **profenofos** has led to the development of resistance in several insect pest populations.

Mechanisms of Resistance to **Profenofos** 





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Caption: Insects develop resistance to **profenofos** via metabolic and target-site modifications.

#### Key Mechanisms:

- Metabolic Resistance: This is the most common mechanism. Resistant insects may possess
  higher levels or more efficient forms of detoxification enzymes, such as esterases and
  microsomal oxidases. These enzymes break down profenofos into non-toxic metabolites
  before it can reach its target site.[19]
- Target-Site Resistance: The target enzyme, AChE, may be genetically modified in resistant
  insects. This alteration reduces the binding affinity of profenofos to the enzyme, rendering
  the insecticide less effective even if it reaches the target site.[19]

# Experimental Protocol: CDC Bottle Bioassay for Resistance Monitoring

This protocol is a standard method for detecting insecticide resistance in insect populations.



- Preparation of Bottles: Glass bottles (e.g., 250 mL Wheaton bottles) are coated on the inside
  with a specific concentration of technical-grade profenofos dissolved in acetone. Control
  bottles are coated with acetone only. The acetone is allowed to evaporate completely,
  leaving a uniform layer of the insecticide.[20]
- Insect Collection: A population of the target insect (e.g., adult mosquitoes or house flies) is collected from the field.[21]
- Exposure: A set number of insects (e.g., 20-25) are introduced into each insecticide-coated bottle and the control bottle.[21]
- Observation: The number of dead or moribund insects is recorded at regular intervals up to a predetermined diagnostic time (the time at which 100% of a susceptible population would be killed).[20]
- Analysis: The percentage mortality is calculated. If a significant portion of the population survives the diagnostic dose and time, it indicates the presence of resistance. The data can be used to calculate resistance ratios by comparing the LC<sub>50</sub> of the field population to that of a known susceptible laboratory strain.[22][23]

## Conclusion

**Profenofos** has been a significant organophosphate insecticide for several decades, valued for its broad-spectrum activity. Its development provided an effective tool for managing critical agricultural pests. However, its history is also marked by concerns over its toxicity to non-target organisms and the inevitable emergence of resistance. A thorough understanding of its chemical properties, synthesis, mode of action, and toxicological profile, as detailed in this guide, is crucial for researchers and professionals working on the development of new, safer, and more sustainable pest management strategies. The experimental frameworks outlined here provide a basis for the continued evaluation of existing and novel insecticidal compounds.

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